N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
CAS No.:
Cat. No.: VC16300268
Molecular Formula: C16H20N2O4S2
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O4S2 |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H20N2O4S2/c1-10(2)15(19)17-16-18(11-6-4-5-7-13(11)22-3)12-8-24(20,21)9-14(12)23-16/h4-7,10,12,14H,8-9H2,1-3H3 |
| Standard InChI Key | JVYGGLOTVXCEQC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3OC |
Introduction
N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific compound features a thieno[3,4-d] thiazole core, which is a key structural element contributing to its potential pharmacological properties.
Synthesis
The synthesis of N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. These processes generally include refluxing, stirring under inert atmospheres, and purification through recrystallization or chromatography. Specific reagents and conditions may vary between laboratories, often involving standard organic synthesis techniques.
Potential Applications
Compounds containing thiazole or thieno-thiazole moieties have been reported to exhibit a wide range of biological activities. The specific arrangement of substituents on the thiazole ring significantly influences the biological activity of these compounds. Research into similar compounds indicates a promising avenue for developing new therapeutic agents based on this structural framework.
Note:
The specific compound does not have extensive literature available, so information is inferred from related thiazole derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume